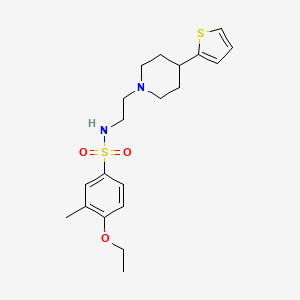

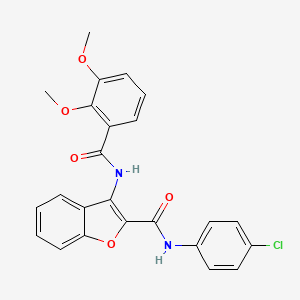

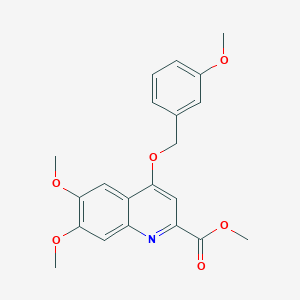

4-ethoxy-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene derivatives, which are part of the structure of the compound , has been extensively studied . Thiophene derivatives are synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve reactions with sulfur, α-methylene carbonyl compounds, α-cyano esters, and other reagents to form aminothiophene derivatives .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives have been explored in various studies . For instance, N,N-Dimethylformamide (DMF) reacts with thiophene to obtain 2-thiophenecarbaldehyde, which then reacts with isopropyl chloroacetate to obtain 2-thiopheneacetaldehyde . This compound then reacts with hydroxylamine hydrochloride to obtain 2-thiopheneacetaldehyde oxime, which is finally reduced to give 2-thiopheneethylamine .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild reaction conditions and functional group tolerance. Specifically, SM coupling involves the cross-coupling of organoboron reagents with electrophilic organic groups. The success of this reaction lies in the use of environmentally benign organoboron reagents. These reagents can be tailored for specific SM coupling conditions, and several classes of boron reagents have been developed .

Synthesis of 2-Ethoxy-1-((3-Methyl-2-buten-1-yl)oxy-4-((3-Methyl-2-buten-1-yl)oxy)benzene

This compound, synthesized from ethyl vanillin, exhibits interesting properties. Further studies could explore its potential applications in drug development or materials science .

Catalytic Protodeboronation

Protodeboronation reactions, using boron ate complexes, have been investigated for the synthesis of various compounds. Understanding the mechanisms and optimizing conditions for protodeboronation reactions can lead to novel applications in organic synthesis .

Anti-Tubercular Agents

While not directly related to the compound , the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives highlight the importance of boron-containing compounds in drug discovery. Investigating similar derivatives based on our target compound may yield promising anti-tubercular agents .

Propiedades

IUPAC Name |

4-ethoxy-3-methyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3S2/c1-3-25-19-7-6-18(15-16(19)2)27(23,24)21-10-13-22-11-8-17(9-12-22)20-5-4-14-26-20/h4-7,14-15,17,21H,3,8-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXNWFDODLJSGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-7-bromo-4-[4-(tert-butyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2709996.png)

![3-[(3,5-Difluorobenzyl)thio]-8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2710000.png)

![4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/no-structure.png)

![3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e]imidazo[1,2-c]pyrimidin-2-yl)-2H-chromen-2-one](/img/structure/B2710007.png)

![3-[[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2710012.png)

![3-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2710013.png)